N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine
Overview
Description
N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine is a complex organic compound known for its unique structure and properties. This compound is characterized by the presence of multiple dimethylamino groups and a naphthylimino group, which contribute to its high basicity and reactivity. It is often used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine typically involves the reaction of 1,8-bis(dimethylamino)naphthalene with phosphorus trichloride and dimethylamine. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then converted to the final product through further reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are often carried out under controlled temperatures and pressures to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalimide derivatives, while reduction reactions can produce amine derivatives. Substitution reactions often result in the formation of new compounds with modified functional groups .
Scientific Research Applications
N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine involves its interaction with various molecular targets. The compound’s high basicity allows it to act as a strong nucleophile, participating in reactions that involve the transfer of electrons. Its unique structure enables it to form stable complexes with other molecules, facilitating various chemical transformations. The pathways involved in its mechanism of action include nucleophilic substitution and addition reactions, as well as coordination with metal ions .
Comparison with Similar Compounds
Similar Compounds
1,8-Bis(dimethylamino)naphthalene: Known for its high basicity and used as a non-nucleophilic base in organic synthesis.
Bis(dimethylamino)methane: A simpler compound with similar dimethylamino groups, used in various chemical reactions.
Uniqueness
N-[1,1-bis(dimethylamino)-1-(1-naphthylimino)phosphoranyl]-N,N-dimethylamine stands out due to its complex structure, which combines multiple functional groups, leading to unique reactivity and applications. Its ability to form stable complexes and participate in a wide range of reactions makes it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
N-[bis(dimethylamino)-naphthalen-1-ylimino-λ5-phosphanyl]-N-methylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N4P/c1-18(2)21(19(3)4,20(5)6)17-16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXCXZAENPCBTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)P(=NC1=CC=CC2=CC=CC=C21)(N(C)C)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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